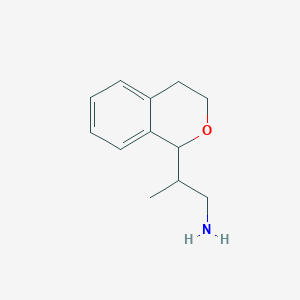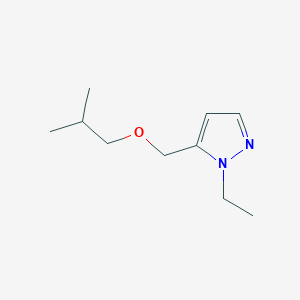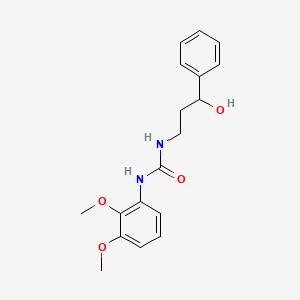
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea, also known as DPHPU, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Dual Inhibitors of Tyrosine Kinases : Derivatives of 1-(2,3-Dimethoxyphenyl) urea have been studied as inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2), showing potential in targeted cancer therapies (Thompson et al., 2005).
Anticancer Agents : Some 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrate significant antiproliferative effects on various cancer cell lines, suggesting their potential as new anticancer agents (Jian Feng et al., 2020).
Chemical and Structural Analysis
Hydrogen Bonding and Structure Studies : Research on substituted ureas, including 1-(2,3-Dimethoxyphenyl)urea derivatives, focuses on understanding their molecular conformations and hydrogen bonding, which is crucial for their reactivity and biological activities (Kołodziejski et al., 1993).
Crystallographic Analysis : Studies involve detailed crystallographic analysis of various derivatives to understand their molecular structure, which is essential for designing effective pharmaceutical agents (Hyeong Choi et al., 2010).
Biochemical and Pharmacological Applications
Iron(III) Complex-Forming Tendency : Research on N-hydroxyamide-containing heterocycles, including those related to 1-(2,3-Dimethoxyphenyl)urea, has implications for understanding iron(III) complex formation, which can have significant biomedical applications (Ohkanda et al., 1993).
Kinase Inhibition for Cancer Treatment : Certain derivatives have been found to inhibit Chk1 kinase, a key enzyme involved in cell cycle regulation, suggesting their potential use in cancer therapy (Li et al., 2006).
Environmental and Analytical Chemistry
Herbicide Analysis : Derivatives have been used in the analysis of herbicides and their metabolites in environmental samples, highlighting their role in environmental monitoring and safety (Schuelein et al., 1996).
Enzyme-Linked Immunosorbent Assay (ELISA) : Development of ELISA for detecting urea herbicides in water, using derivatives of 1-(2,3-Dimethoxyphenyl)urea, demonstrates their application in sensitive and specific analytical methods for environmental pollutants (Katmeh et al., 1994).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-23-16-10-6-9-14(17(16)24-2)20-18(22)19-12-11-15(21)13-7-4-3-5-8-13/h3-10,15,21H,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOYNVFCFRWSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

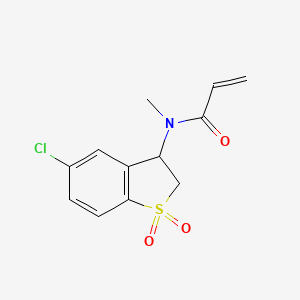

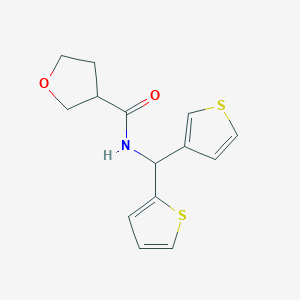
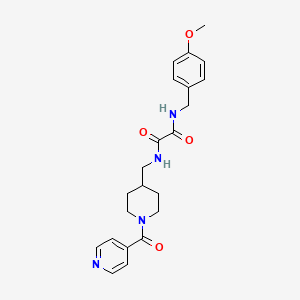
![6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole](/img/structure/B2804382.png)
![7-(1-(2,6-Dichlorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2804383.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804388.png)
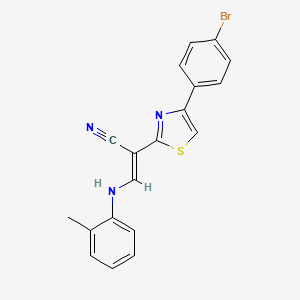

![methyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate](/img/structure/B2804393.png)

